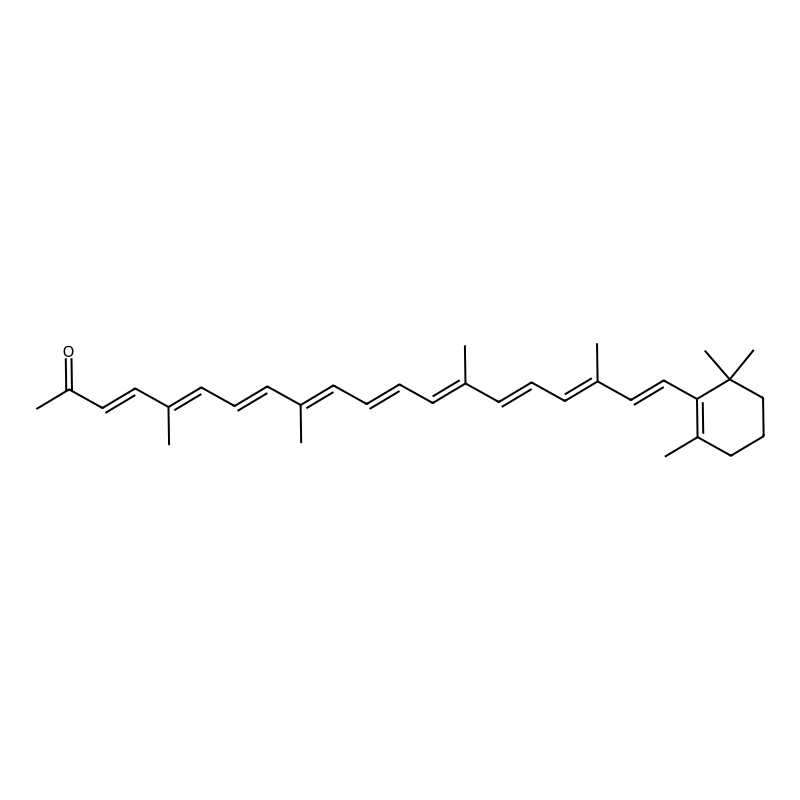Citranaxanthin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Citranaxanthin is a carotenoid pigment classified under the E number E161i, primarily used as a food coloring agent. It is recognized for its vibrant yellow hue and is commonly found in various natural sources, particularly in citrus fruits. Although it can be derived from natural sources, citranaxanthin is often synthesized for commercial purposes, especially in the food and animal feed industries. Its primary application is to enhance the color of chicken fat and egg yolks, thereby improving their market appeal .
- Isomerization: Citranaxanthin can convert between different geometric isomers under varying conditions of light and temperature.
- Oxidation: Exposure to oxygen can lead to oxidative degradation, resulting in the formation of apocarotenoids and other degradation products.
- Hydroxylation: The introduction of hydroxyl groups can modify its properties and biological activity
Citranaxanthin exhibits notable biological activities, particularly as an antioxidant. It has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property suggests that citranaxanthin may have health benefits, including protective effects against certain diseases linked to oxidative damage . Additionally, its role as a colorant in food products may also influence consumer perceptions regarding health benefits associated with carotenoid consumption.
The synthesis of citranaxanthin can be achieved through various methods:
- Natural Extraction: Isolated from citrus fruits or other natural sources where it occurs.
- Chemical Synthesis: Laboratory synthesis involves multiple steps including the formation of carotenoid precursors followed by specific reactions to introduce the methyl ketone group.
- Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce citranaxanthin from simpler substrates
Citranaxanthin finds applications across several industries:
- Food Industry: Used as a natural colorant in processed foods and beverages.
- Animal Feed: Incorporated into poultry feed to enhance the coloration of chicken fat and egg yolks, which is appealing to consumers.
- Cosmetics: Explored for use in cosmetic products due to its pigmentation properties .
Citranaxanthin shares structural similarities with several other carotenoids. Below are some comparable compounds along with their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lutein | Xanthophyll | Contains hydroxyl groups; known for eye health benefits. |
| Zeaxanthin | Xanthophyll | Similar structure; plays a role in vision protection. |
| β-Carotene | Carotene | Precursor to vitamin A; widely studied for health benefits. |
| Astaxanthin | Xanthophyll | Known for strong antioxidant properties; used in aquaculture. |
| β-Cryptoxanthin | Xanthophyll | Provitamin A activity; less common than citranaxanthin. |
Citranaxanthin is unique due to its methyl ketone group, which distinguishes it from other carotenoids and contributes to its specific biological activities and applications .








